2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include brominated phenols, ethoxy compounds, and acetamides. The reaction conditions may involve:
Bromination: Introduction of bromine atoms into the phenol ring.
Formylation: Addition of formyl groups to the aromatic ring.
Etherification: Formation of ethoxy groups.
Amidation: Formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group.
Reduction: Reduction reactions could target the bromine atoms or the formyl group.
Substitution: The bromine atoms on the phenol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of advanced materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dibromo-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the ethoxy group.
2-(2,3-dibromo-6-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the formyl group.
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide: Lacks the N-(2-methoxyphenyl) group.
Uniqueness
The presence of multiple functional groups such as bromine, ethoxy, formyl, and acetamide in 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide makes it unique. These groups can participate in a variety of chemical reactions, making the compound versatile for different applications.
Properties
IUPAC Name |
2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO5/c1-3-25-14-8-11(9-22)16(19)17(20)18(14)26-10-15(23)21-12-6-4-5-7-13(12)24-2/h4-9H,3,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITBINOAINQKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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